molecular formula C3Cl2KN3O3 B1683270 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt CAS No. 2244-21-5

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt

Cat. No.: B1683270
CAS No.: 2244-21-5
M. Wt: 236.05 g/mol
InChI Key: IFIDXBCRSWOUSB-UHFFFAOYSA-M
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Description

Troclosene potassium, also known as potassium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a white, crystalline solid with a chlorine-like odor and is highly soluble in water. The compound is known for its ability to release chlorine, making it effective in killing bacteria, viruses, and other pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Troclosene potassium is synthesized through the chlorination of cyanuric acidThis intermediate is then neutralized with potassium hydroxide to produce troclosene potassium .

Industrial Production Methods

In industrial settings, the production of troclosene potassium involves large-scale chlorination processes. The reaction is typically carried out in a controlled environment to ensure the efficient conversion of cyanuric acid to dichloroisocyanuric acid, followed by neutralization with potassium hydroxide. The final product is then purified and crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Troclosene potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Troclosene potassium has a wide range of applications in scientific research, including:

Mechanism of Action

Troclosene potassium exerts its effects through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which is highly effective in killing bacteria, viruses, and other pathogens. The compound disrupts cellular processes and damages the cell walls of microorganisms, leading to their inactivation and death .

Comparison with Similar Compounds

Similar Compounds

    Sodium dichloroisocyanurate: Similar in structure and function, but uses sodium instead of potassium.

    Calcium dichloroisocyanurate: Another variant that uses calcium as the cation.

    Lithium dichloroisocyanurate: Uses lithium as the cation.

Uniqueness

Troclosene potassium is unique due to its high solubility in water and its ability to release chlorine at a relatively constant rate. This makes it particularly effective in applications where sustained disinfection is required, such as in water treatment and swimming pool maintenance .

Properties

2244-21-5

Molecular Formula

C3Cl2KN3O3

Molecular Weight

236.05 g/mol

IUPAC Name

potassium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione

InChI

InChI=1S/C3HCl2N3O3.K/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);/q;+1/p-1

InChI Key

IFIDXBCRSWOUSB-UHFFFAOYSA-M

Isomeric SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].[K+]

SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].[K+]

Canonical SMILES

C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.[K+]

Appearance

Solid powder

Color/Form

WHITE, CRYSTALLINE POWDER OR GRANULES

density

0.96 at 68 °F (USCG, 1999) - Less dense than water;  will float
0.96 at 20 °C (solid)
LOOSE BULK DENSITY (APPROX) POWDER 37 LB/CU FT;  GRANULAR 64 LB/CU FT;  ACTIVE INGREDIENT APPROX 59% AVAILABLE CHLORINE;  DECOMPOSES AT 240 °C;  SLIGHTLY HYGROSCOPIC

melting_point

482 °F (decomposes) (NTP, 1992)

2244-21-5

physical_description

Potassium dichloro-s-triazinetrione, dry is a white solid with an odor of chlorine. Mixes with water. (USCG, 1999)
White solid;  Slightly hygroscopic;  [Hawley] White crystalline solid;  [MSDSonline]

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

2782-57-2 (Parent)

shelf_life

>2 years if stored properly

solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Actichlor
chlorcyanurate
chlordesine
chlordezine
dichloroisocyanuric acid
Dikon
Dikonit
Neoaquasept
potassium dichloro-s-triazinetrione
Presept
sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione
sodium dichloroisocyanurate
troclosene
troclosene, potassium salt
troclosene, sodium salt
troclosene, sodium salt, dihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt
Reactant of Route 2
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt
Reactant of Route 3
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt
Reactant of Route 4
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt

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